N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine
Description
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a synthetic imidazothiazole derivative characterized by a chloro-substituted imidazothiazole core linked to a 3-chlorophenyl group via a methanamine bridge. The chloro substituents on both the heterocyclic ring and aromatic moiety likely influence its electronic properties, solubility, and target binding.
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(3-chlorophenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3S/c14-10-3-1-2-9(6-10)7-16-8-11-12(15)17-13-18(11)4-5-19-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNYKFIZAWSXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(N=C3N2C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141561 | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241132-69-4 | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : CHClNS
Molecular Weight : 310.21 g/mol
CAS Number : 241132-54-7
The compound features a unique structure characterized by an imidazo[2,1-b][1,3]thiazole core substituted with a chlorophenyl group. This specific arrangement contributes to its biological activity and interaction with various biological targets.
Target Receptors
Research indicates that N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine may act as an agonist for specific receptors, particularly the 5-HT receptor. This receptor is involved in several neurological processes, including mood regulation and cognition.
Biochemical Pathways
The compound's action may influence the expression of cytochrome P450 enzymes, which are crucial for drug metabolism. By modulating these enzymes, the compound could affect the pharmacokinetics of various drugs and alter metabolic pathways within the body.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains. In particular:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Bacillus cereus | Effective |
| Escherichia coli | Effective |
Studies have shown that derivatives of this compound exhibit enhanced potency against these pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has also been investigated for its anticancer effects. Research indicates that it can inhibit cancer cell proliferation in vitro by inducing apoptosis. This mechanism positions it as a promising candidate for further development in cancer therapeutics.
Neuropharmacological Effects
The compound's high affinity (Ki = 2 nM) and efficacy (EC50 = 6.5 nM) at the 5-HT receptor suggest its potential in treating neurological disorders such as depression and anxiety. Its ability to enhance GABA levels in the frontal cortex may contribute to its anxiolytic effects.
Case Studies and Research Findings
A notable study published in PubMed highlighted the discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent 5-HT receptor agonist with good pharmacokinetic profiles and activity in models for obsessive-compulsive disorders . This underscores the therapeutic potential of compounds related to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against S. aureus, B. cereus, E. coli |
| Anticancer | Induces apoptosis in cancer cells |
| Neuropharmacological | Agonist at 5-HT receptor; potential for mood disorders |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Size and Polarity : The methylsulfonyl group in 6a enhances COX-2 selectivity (IC₅₀ = 0.08 µM) compared to the target compound’s 3-chlorophenyl group, which may reduce potency due to smaller size and lower electron-withdrawing capacity .
- Biological Target Specificity: Triazole-acetamide derivatives (e.g., 12h-k) target IDO1, highlighting how appended functional groups (e.g., hydroxycyclohexyl, cyanobutyl) redirect activity toward enzymatic pathways distinct from COX-2 .
- Receptor Binding : Sulfonyl-linked analogs (e.g., the 5-HT6 agonist in ) demonstrate that sulfonation at C-5 can enable central nervous system receptor interactions, unlike the target compound’s methanamine linkage .
Key Observations :
Selectivity and Toxicity Profiles
- COX-2 vs. COX-1 Selectivity : 6a demonstrates exceptional selectivity (SI = 313.7) due to its methylsulfonyl group, which fits the hydrophobic COX-2 active site. The target compound’s 3-chlorophenyl group may lack comparable selectivity due to reduced steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
